Jasmoside vs. Isojasminin: Comparative Anticancer Potency Across Three Human Cancer Cell Lines
Jasmoside (compound 5) was identified as the most potent anticancer compound among seven secoiridoids isolated and evaluated in a head-to-head comparison using MTT assay [1]. Against THP-1 leukemia cells, Jasmoside exhibited an IC₅₀ of 27.59 µg/mL compared to 51.07 µg/mL for isojasminin (compound 4), representing a 1.85-fold increase in potency [1]. Against HepG-2 hepatocellular carcinoma cells, Jasmoside showed IC₅₀ = 66.47 µg/mL versus 33.49 µg/mL for isojasminin—notably, isojasminin was more potent against this specific cell line, highlighting Jasmoside's cell-type selectivity [1]. Against MCF-7 breast cancer cells, Jasmoside demonstrated IC₅₀ = 41.32 µg/mL compared to 43.12 µg/mL for isojasminin [1]. Molecular docking against the Mcl-1 receptor using AZD5991 as standard confirmed binding interactions consistent with the observed cytotoxicity [2].
| Evidence Dimension | Cytotoxic potency (IC₅₀, µg/mL) |
|---|---|
| Target Compound Data | Jasmoside: HepG-2 = 66.47, MCF-7 = 41.32, THP-1 = 27.59 |
| Comparator Or Baseline | Isojasminin: HepG-2 = 33.49, MCF-7 = 43.12, THP-1 = 51.07 |
| Quantified Difference | THP-1: 1.85× more potent; HepG-2: 1.98× less potent; MCF-7: 1.04× more potent |
| Conditions | MTT assay; HepG-2 (liver), MCF-7 (breast), THP-1 (leukemia) cell lines; 95% ethanol extracts; doxorubicin as positive control |
Why This Matters
Demonstrates Jasmoside is not uniformly superior but selectively potent against THP-1 leukemia cells, guiding procurement for leukemia-focused research.
- [1] Mansour, K. A., et al. (2022). Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile. Pharmaceutical Biology, 60(1), 1195-1207. Table 3. View Source
- [2] Mansour, K. A., et al. (2022). Table 4: Molecular docking interactions of isolated compounds with Mcl-1 receptor. PMC9377236. View Source
